molecular formula C7H8NNaO4 B13362205 Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate

Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate

Cat. No.: B13362205
M. Wt: 193.13 g/mol
InChI Key: SGWFJDMPYNZBFZ-UHFFFAOYSA-M
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Description

Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate is a complex organic compound with a unique structure that includes a methoxycarbonyl group and a tetrahydropyridin-2-olate ring

Preparation Methods

The synthesis of Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate typically involves several steps. One common method includes the reaction of a suitable precursor with methoxycarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Sodium 3-(methoxycarbonyl)-4-oxo-1,4,5,6-tetrahydropyridin-2-olate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8NNaO4

Molecular Weight

193.13 g/mol

IUPAC Name

sodium;4-hydroxy-5-methoxycarbonyl-2,3-dihydropyridin-6-olate

InChI

InChI=1S/C7H9NO4.Na/c1-12-7(11)5-4(9)2-3-8-6(5)10;/h9H,2-3H2,1H3,(H,8,10);/q;+1/p-1

InChI Key

SGWFJDMPYNZBFZ-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=C(CCN=C1[O-])O.[Na+]

Origin of Product

United States

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